molecular formula C7H12N4 B13586815 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole

3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole

Cat. No.: B13586815
M. Wt: 152.20 g/mol
InChI Key: HDGSDJQCAIDDLN-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and efficient catalytic processes. For example, the use of nickel and cerium catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, rhodium catalysts for cyclization, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .

Scientific Research Applications

3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that such compounds can bind to specific proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-2-8-4-6(1)3-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)

InChI Key

HDGSDJQCAIDDLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=NC=NN2

Origin of Product

United States

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